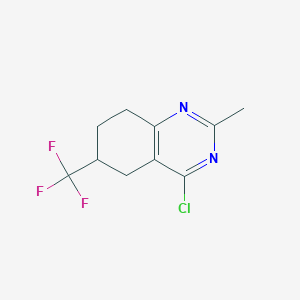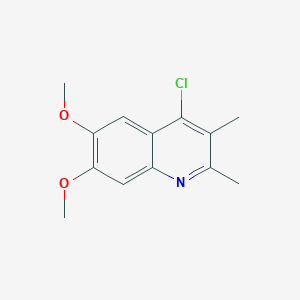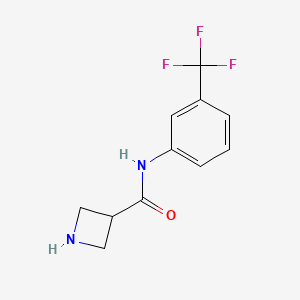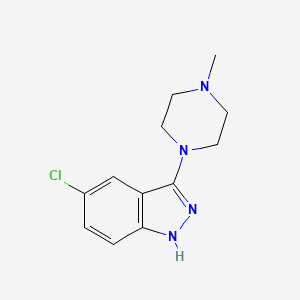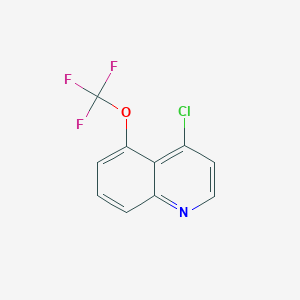
Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-2-オキソ-1,2-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルは、ナフチリジン類に属する合成有機化合物です。この化合物は、エチルエステル基と縮合したクロロ置換ナフチリジン環を含む独自の構造を特徴としています。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で関心を集めています。
準備方法
合成ルートと反応条件
5-クロロ-2-オキソ-1,2-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。例えば、適切なクロロ置換前駆体から出発して、エステル化、環化、および塩素化の段階を含む一連の反応によって化合物を合成することができます。温度、溶媒、触媒などの特定の反応条件は、最終生成物の収率と純度を最適化する上で重要な役割を果たします。
工業生産方法
工業的な環境では、5-クロロ-2-オキソ-1,2-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルの生産には、大規模なバッチまたは連続フロープロセスが伴う場合があります。これらの方法は、品質の一貫性と高収率を確保するために設計されています。自動反応器の使用と反応パラメータの正確な制御は、効率的な生産を実現するために不可欠です。
化学反応の分析
反応の種類
5-クロロ-2-オキソ-1,2-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて対応するオキソ誘導体になる可能性があります。
還元: 還元反応は、化合物を還元型に変換することができます。これは、多くの場合、水素化または還元剤の使用を伴います。
置換: 化合物中のクロロ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや触媒の存在下での水素ガスなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、適切な条件下でクロロ基を置換するために使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はオキソ誘導体を生成する可能性がありますが、置換反応はさまざまな官能化ナフチリジン誘導体を生成する可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性について、研究が進められています。
工業: この化合物は、特定の特性を持つ特殊化学品や材料の開発に使用されています。
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
5-クロロ-2-オキソ-1,2-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルが効果を発揮するメカニズムは、分子標的と経路との相互作用を伴います。たとえば、抗菌活性は、細菌の細胞壁の合成または機能を阻害する能力による可能性があります。がん研究では、化合物は、細胞増殖に関与する特定の酵素またはシグナル伝達経路を阻害することによって作用する可能性があります。
類似の化合物との比較
5-クロロ-2-オキソ-1,2-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルは、次のような他のナフチリジン誘導体と比較することができます。
- 5-ブロモ-2-オキソ-1,2-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチル
- 5-フルオロ-2-オキソ-1,2-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチル
これらの化合物は、同様のコア構造を共有していますが、置換基が異なり、その化学的および生物学的特性に大きな影響を与える可能性があります
類似化合物との比較
Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
- Ethyl 5-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- Ethyl 5-fluoro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties
特性
分子式 |
C11H9ClN2O3 |
|---|---|
分子量 |
252.65 g/mol |
IUPAC名 |
ethyl 5-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-6-8(12)3-4-13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H,13,14,15) |
InChIキー |
IGBZYKWYJAXZPR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)
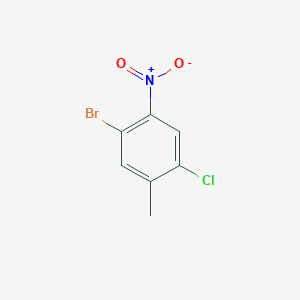

![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)
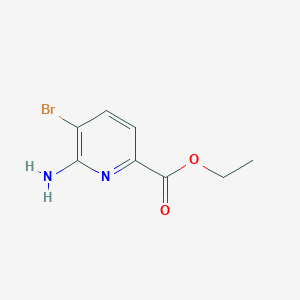

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
